N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor acts by inhibiting the activity of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, which catalyzes the oxidative deamination of D-amino acids. The inhibition of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide leads to an increase in the levels of D-serine, which enhances the activity of the NMDA receptor and improves synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor have been extensively studied in animal models and human clinical trials. The inhibition of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide leads to an increase in the levels of D-serine, which enhances the activity of the NMDA receptor and improves synaptic plasticity and cognitive function. N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor has several advantages for lab experiments, including its potency and selectivity for N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, its ability to increase the levels of D-serine, and its neuroprotective effects. However, N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
The potential therapeutic applications of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor are still being explored, and several future directions for research are possible. These include the development of more potent and selective N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitors, the investigation of the effects of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibition in different animal models and human clinical trials, and the exploration of the role of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in other neurological and psychiatric disorders. Additionally, the development of new methods for the delivery of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor to the brain may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor involves the reaction of 3,4-dimethylphenyl isocyanate with 2,2-dimethylpropanoic acid, followed by the reaction of the resulting acid chloride with 2-aminobenzamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibitor has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The inhibition of N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide leads to an increase in the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-10-11-15(12-14(13)2)21-18(23)16-8-6-7-9-17(16)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXHYJVSPRCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,4-Dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.